molecular formula C12H11FN2O B1487101 6-(4-Fluorobenzyl)-2-methylpyrimidin-4-ol CAS No. 2091698-70-1

6-(4-Fluorobenzyl)-2-methylpyrimidin-4-ol

Cat. No.: B1487101
CAS No.: 2091698-70-1
M. Wt: 218.23 g/mol
InChI Key: CIYZQFDBBHLMFG-UHFFFAOYSA-N
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Description

“6-(4-Fluorobenzyl)-2-methylpyrimidin-4-ol” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a fluorobenzyl group attached to it. Fluorobenzyl groups are commonly used in medicinal chemistry due to the unique properties imparted by the fluorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy . The fluorine atom in the fluorobenzyl group would be of particular interest in fluorine-19 NMR studies .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the pyrimidine ring and the fluorobenzyl group. Pyrimidines can undergo a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorobenzyl group could impact properties such as polarity, lipophilicity, and acidity .

Scientific Research Applications

HIV Integrase Inhibition

Compounds related to "6-(4-Fluorobenzyl)-2-methylpyrimidin-4-ol" have been studied for their potential in inhibiting HIV integrase, an enzyme critical for the replication of the human immunodeficiency virus. For instance, dihydroxypyrimidine-4-carboxamides exhibit potent inhibition of the HIV-integrase-catalyzed strand transfer process, highlighting their potential as antiviral agents (Pace et al., 2007).

Crystal and Theoretical Studies

Arylsulfonylated 2-amino-6-methylpyrimidin derivatives have been synthesized and analyzed using X-ray diffraction and theoretical calculations. These studies provide insights into the structures and properties of crystalline organic compounds, contributing to the understanding of their stability, reactivity, and potential applications (Ali et al., 2021).

Anti-Cancer Activity

Fluoro-substituted compounds, similar in structure to "this compound," have been explored for their anti-cancer properties. For example, novel fluoro-substituted benzo[b]pyran compounds have shown anti-lung cancer activity, indicating the potential of fluoro-substituted pyrimidines in therapeutic applications (Hammam et al., 2005).

PET Imaging

The 4-(4-fluorobenzyl)piperidin-1-yl moiety, related to the chemical structure of interest, has been utilized in the development of specific PET radioligands for imaging NR2B NMDA receptors. This application underscores the relevance of fluorobenzyl-substituted compounds in neuroimaging and the study of neurological disorders (Labas et al., 2011).

Supramolecular Chemistry

O-4-Acetylamino-benzenesulfonylated pyrimidine derivatives have been synthesized and analyzed for their supramolecular networks, facilitated by non-covalent interactions. These compounds offer valuable insights into the design and development of materials with specific structural and functional properties (Khalid et al., 2021).

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions for this compound could involve further studies into its synthesis, reactivity, and potential biological activity. It could also be interesting to explore its interactions with various biological targets .

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-8-14-11(7-12(16)15-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYZQFDBBHLMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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